[5-(4-Nitro-phenyl)-4,5-dihydro-thiazol-2-yl]-o-tolyl-amine
Overview
Description
[5-(4-Nitro-phenyl)-4,5-dihydro-thiazol-2-yl]-o-tolyl-amine: is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a nitro group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Nitro-phenyl)-4,5-dihydro-thiazol-2-yl]-o-tolyl-amine typically involves the condensation of 4-nitrobenzaldehyde with o-toluidine in the presence of a thiazole-forming reagent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete formation of the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new heterocyclic compounds with potential biological activity.
Biology:
- Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry:
- Utilized in the production of dyes and pigments due to its chromophoric properties.
- Applied in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [5-(4-Nitro-phenyl)-4,5-dihydro-thiazol-2-yl]-o-tolyl-amine involves its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
[5-(4-Nitro-phenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole]: This compound shares the nitro-phenyl group and has similar biological activity.
[5-(4-Nitro-phenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl derivatives: These compounds also contain a nitro-phenyl group and are investigated for their antimicrobial and antidiabetic activities.
Uniqueness:
- The presence of the thiazole ring in [5-(4-Nitro-phenyl)-4,5-dihydro-thiazol-2-yl]-o-tolyl-amine distinguishes it from other similar compounds, providing unique electronic and steric properties that can influence its reactivity and biological activity.
Properties
IUPAC Name |
N-(2-methylphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-11-4-2-3-5-14(11)18-16-17-10-15(22-16)12-6-8-13(9-7-12)19(20)21/h2-9,15H,10H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZULWBMACAOYNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NCC(S2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319858 | |
Record name | N-(2-methylphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201319858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24832459 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
438030-43-4 | |
Record name | N-(2-methylphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201319858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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